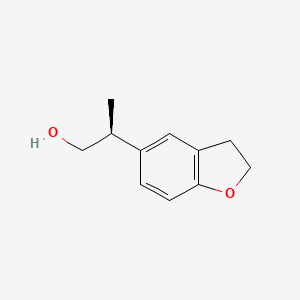

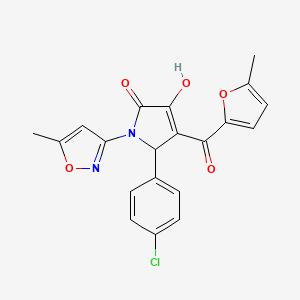

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phthalazine and phthalazinone derivatives are important due to their significant biological activities and pharmacological properties . Phthalazines are popular pharmacophores as they are the core chemical motifs in many commercially available drugs . They reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant .

Synthesis Analysis

A new series of phthalazine derivatives was synthesized by reaction of phthalic anhydride and different substituted phenylacetic acids to yield the benzyliden-3H-isobenzofuran-1-one intermediates . Treatment of them with hydrazine afforded 4-benzyl-2H-phthalazin-1-one derivatives .Chemical Reactions Analysis

Phthalazines are crucial precursors in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors . The specific chemical reactions involving “4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine” are not provided in the search results.Aplicaciones Científicas De Investigación

GABA-A Receptor Ligands

One study investigated compounds related to 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine for their binding selectivity towards different subtypes of the γ-aminobutyric acid-A (GABA-A) receptor. The research identified ligands with high affinity for GABA-A receptor subtypes, particularly α3 and α5, over the α1 subtype, indicating potential applications in designing selective GABA-A receptor modulators for therapeutic purposes (Carling et al., 2004).

Antimicrobial Activities

Another study focused on the synthesis and antimicrobial evaluation of new 1,2,4-triazole derivatives, some of which showed good or moderate activities against various microorganisms. This suggests that compounds with the 4-benzyl-phthalazin-1-amine core structure can serve as useful scaffolds for developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Biological Screening

The synthesis and biological screening of 4-benzyl-2H-phthalazine derivatives revealed that some of these compounds exhibit promising effects against both Gram-positive and Gram-negative bacteria and fungi. The study highlights the potential of 4-benzyl-phthalazin-1-amine derivatives in the discovery of new antimicrobial agents (El-Wahab et al., 2011).

Polymerization Mechanism and Thermal Stability

Research on the polymerization mechanism of phthalonitrile-based resins containing benzoxazine and their thermal stability has shown the synergistic effects of amine structures and active hydrogen in promoting nitrile polymerization. This study underscores the importance of 4-benzyl-phthalazin-1-amine and related compounds in the development of high-performance materials for applications in aerospace and electronics (Xu et al., 2018).

Corrosion Resistance

A study on the corrosion resistance of mild steel coated with phthalimide-functionalized polybenzoxazines, including derivatives of 4-benzyl-phthalazin-1-amine, demonstrated the effectiveness of these coatings in significantly reducing the corrosion rate. This indicates the potential of such compounds in enhancing the durability and lifespan of metal structures in corrosive environments (Aly et al., 2020).

Propiedades

IUPAC Name |

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-23-13-7-12-20-19-17-11-6-5-10-16(17)18(21-22-19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSAPWBKSVMDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2656726.png)

![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)

![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)

![4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2656736.png)

![5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2656737.png)

![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2656744.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2656745.png)

![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)